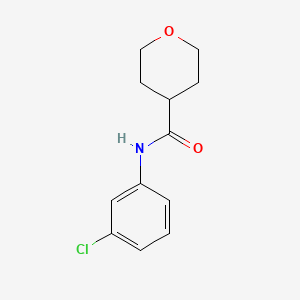

N-(3-chlorophenyl)oxane-4-carboxamide

Description

N-(3-Chlorophenyl)oxane-4-carboxamide is a synthetic carboxamide derivative featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a carboxamide group linked to a 3-chlorophenyl moiety. This compound belongs to a class of small molecules designed for diverse applications, including medicinal chemistry and materials science. The oxane ring contributes to conformational rigidity, while the 3-chlorophenyl group introduces steric bulk and electronic effects that influence binding interactions and solubility.

For example, N-(3-chlorophenyl)naphthyl carboxamide demonstrates significant anti-inflammatory activity by targeting proteins like FLT1 and NOS3, with quantum chemical analyses highlighting the role of HOMO-LUMO gaps in modulating reactivity and binding affinity . These properties position this compound as a candidate for further pharmacological exploration.

Properties

IUPAC Name |

N-(3-chlorophenyl)oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-10-2-1-3-11(8-10)14-12(15)9-4-6-16-7-5-9/h1-3,8-9H,4-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNFNIRYPHOJIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3-chlorophenyl)oxane-4-carboxamide with structurally or functionally related carboxamide derivatives, emphasizing key differences in structure, bioactivity, and synthesis:

Key Insights:

Structural Influence on Bioactivity: The naphthyl derivative (N-(3-chlorophenyl)naphthyl carboxamide) exhibits superior anti-inflammatory activity compared to aspirin, attributed to its extended aromatic system and optimized HOMO-LUMO gap (softness = 0.23 eV) . In contrast, the oxane-based analog may prioritize conformational rigidity over aromatic interactions.

Synthetic Accessibility :

- Epoxide-containing analogs (e.g., 3-(3-chlorophenyl)-N-phenyloxirane-2-carboxamide) utilize Darzens condensation, a method favoring α,β-epoxy carbonyl intermediates . This contrasts with the straightforward amidation routes used for oxane and piperidinyl derivatives .

Solubility and Drug-Likeness :

- The piperidinyl substituent in N-(Piperidin-4-yl)oxane-4-carboxamide enhances water solubility due to its basic amine group, whereas the 3-chlorophenyl group in the target compound may increase hydrophobicity, impacting bioavailability .

Target Selectivity: Coumarin-based carboxamides (e.g., compound 169 in ) leverage fluorescence for imaging applications, a feature absent in non-aromatic oxane derivatives .

Contradictions and Limitations:

- While N-(3-chlorophenyl)naphthyl carboxamide shows proven anti-inflammatory activity, the bioactivity of this compound remains speculative due to a lack of direct experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.